molecular formula C9H7ClIN3O2 B13653979 7-Amino-6-iodo-1,8-naphthyridine-3-carboxylic acid hydrochloride

7-Amino-6-iodo-1,8-naphthyridine-3-carboxylic acid hydrochloride

Cat. No.: B13653979
M. Wt: 351.53 g/mol
InChI Key: RCUDEAJHTLQWTR-UHFFFAOYSA-N
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Description

7-Amino-6-iodo-1,8-naphthyridine-3-carboxylic acid hydrochloride is a heterocyclic compound belonging to the naphthyridine family. Naphthyridines are known for their diverse biological activities and photochemical properties

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

7-Amino-6-iodo-1,8-naphthyridine-3-carboxylic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthyridine derivatives with additional oxygen-containing functional groups, while reduction may produce more hydrogenated derivatives .

Mechanism of Action

The mechanism of action of 7-Amino-6-iodo-1,8-naphthyridine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of bacterial enzymes, thereby preventing bacterial growth and proliferation . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Amino-6-iodo-1,8-naphthyridine-3-carboxylic acid hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C9H7ClIN3O2

Molecular Weight

351.53 g/mol

IUPAC Name

7-amino-6-iodo-1,8-naphthyridine-3-carboxylic acid;hydrochloride

InChI

InChI=1S/C9H6IN3O2.ClH/c10-6-2-4-1-5(9(14)15)3-12-8(4)13-7(6)11;/h1-3H,(H,14,15)(H2,11,12,13);1H

InChI Key

RCUDEAJHTLQWTR-UHFFFAOYSA-N

Canonical SMILES

C1=C2C=C(C(=NC2=NC=C1C(=O)O)N)I.Cl

Origin of Product

United States

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